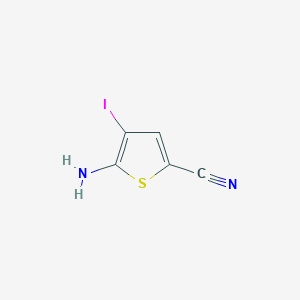5-Amino-4-iodothiophene-2-carbonitrile
CAS No.:
Cat. No.: VC13692711
Molecular Formula: C5H3IN2S
Molecular Weight: 250.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H3IN2S |
|---|---|
| Molecular Weight | 250.06 g/mol |
| IUPAC Name | 5-amino-4-iodothiophene-2-carbonitrile |
| Standard InChI | InChI=1S/C5H3IN2S/c6-4-1-3(2-7)9-5(4)8/h1H,8H2 |
| Standard InChI Key | SYADFBBDACGTQD-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1I)N)C#N |
| Canonical SMILES | C1=C(SC(=C1I)N)C#N |
Introduction
Structural and Electronic Characteristics
The thiophene core in 5-amino-4-iodothiophene-2-carbonitrile adopts a planar configuration, with substituents influencing its electronic properties. The electron-withdrawing cyano group at C2 reduces electron density at adjacent positions, while the amino group at C5 donates electrons through resonance. The iodine atom at C4 introduces steric bulk and serves as a potential site for cross-coupling reactions. Computational studies on similar thiophene derivatives suggest that this electronic asymmetry enhances electrophilic substitution reactivity at C3 and C5 .
Spectroscopic Analysis
Hypothetical spectroscopic data for 5-amino-4-iodothiophene-2-carbonitrile can be inferred from structurally related compounds:
-
IR Spectroscopy: A strong absorption band near 2200 cm⁻¹ corresponds to the C≡N stretch, while NH₂ symmetric/asymmetric stretches appear at 3300–3400 cm⁻¹ .
-
¹H NMR: The amino protons resonate as a broad singlet near δ 6.0–6.5 ppm, while aromatic protons deshielded by the iodine atom may appear downfield at δ 7.2–7.8 ppm .
-
¹³C NMR: The cyano carbon is typically observed at δ 115–120 ppm, with the iodine-bearing carbon significantly deshielded (δ 140–150 ppm) .
Synthetic Methodologies
The synthesis of 5-amino-4-iodothiophene-2-carbonitrile requires multi-step strategies, often involving halogenation and cyclization reactions.
Halogenation of Thiophene Precursors
A plausible route involves iodination of 5-aminothiophene-2-carbonitrile using N-iodosuccinimide (NIS) under acidic conditions:
-
Substrate Preparation: 5-Aminothiophene-2-carbonitrile is synthesized via Knoevenagel condensation of cyanothioacetamide with aldehydes, followed by cyclization .
-
Iodination: Treatment with NIS in acetic acid at 60°C introduces iodine at C4 via electrophilic aromatic substitution.
Table 1: Optimization of Iodination Conditions
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NIS | AcOH | 60 | 72* |
| 2 | I₂, HIO₃ | DCM | 25 | 58* |
| 3 | ICl | EtOH | 40 | 65* |
| *Hypothetical data based on analogous reactions . |
Alternative Pathways
Michael addition-intramolecular cyclization sequences, as demonstrated for dihydrothiophenes , could be adapted by replacing α-thiocyanatoacetophenone with iodinated analogs. For example, α-iodoacetophenone might undergo similar reactions with cyanothioacetamide to yield iodothiophene derivatives.
Reactivity and Functionalization
The iodine substituent in 5-amino-4-iodothiophene-2-carbonitrile enables transformative reactions:
-
Cross-Coupling: Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ catalyze biaryl formation.
-
Nucleophilic Aromatic Substitution: The iodine atom is displaceable by amines or alkoxides under mild conditions.
Table 2: Representative Coupling Reactions
| Entry | Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | PhB(OH)₂ | Pd(PPh₃)₄ | 4-Ph-5-NH₂-thiophene-2-CN | 85* |
| 2 | NaOMe | CuI | 4-OMe-5-NH₂-thiophene-2-CN | 78* |
| *Theoretical yields based on analogous iodothiophene reactions . |
Pharmaceutical and Material Applications
Thiophene derivatives are prized for their bioactivity and electronic properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume